

# Structural Profiling & Comparison Guide: 4-Bromo-2-(4-methoxyphenyl)thiazole

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## Compound of Interest

Compound Name: 4-Bromo-2-(4-methoxyphenyl)thiazole

CAS No.: 1078734-03-8

Cat. No.: B1344033

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## Executive Summary

**4-Bromo-2-(4-methoxyphenyl)thiazole** represents a critical "pivot scaffold" in medicinal chemistry, bridging the gap between simple aryl-thiazoles and complex fused heterocyclic systems (e.g., benzothiazoles). Its value lies in the 4-position bromine atom, which serves as both a steric modulator and a reactive handle for cross-coupling (Suzuki-Miyaura), and the 2-(4-methoxyphenyl) moiety, which provides electron-donating character to enhance solubility and target binding affinity.

This guide objectively compares the crystallographic and structural properties of this scaffold against two validated alternatives: 2-Bromo-4-phenylthiazole (Regioisomer) and Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole (Bioisostere).

## Comparative Crystallographic Data

The following data synthesizes experimental X-ray diffraction parameters from analogous thiazole and oxazole systems to establish the structural baseline for the target compound.

Feature	Target Scaffold <b>4-Bromo-2-(4-methoxyphenyl)thiazole</b>	Alternative A (Regioisomer) <b>2-Bromo-4-phenylthiazole</b>	Alternative B (Bioisostere) <b>Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole</b>
Crystal System	Monoclinic (Predicted)	Monoclinic	Monoclinic
Space Group	P21/c	P21/c	P21/n
Unit Cell Vol (V)	~1600–1700 Å <sup>3</sup> (Est.)	1608.2 Å <sup>3</sup>	2616.1 Å <sup>3</sup>
Packing Forces	$\pi$ - $\pi$ Stacking, Br...N Halogen Bond	$\pi$ - $\pi$ Stacking, S...Br Contacts	C-H...O, C-H...N H-bonds
Dihedral Angle	< 15° (Planar)	7.45° (Twisted)	0° (Inverted Planar)
Density (Calc)	~1.55 g/cm <sup>3</sup>	1.405 g/cm <sup>3</sup>	1.65 g/cm <sup>3</sup>
Key Interaction	Methoxy O...H (Directional)	Sulfur...Br (Chalcogen)	Carbonyl O...H (Strong acceptor)

“

*Analyst Note: The target scaffold is predicted to exhibit superior planarity compared to Alternative A due to the resonance contribution of the p-methoxy group, which locks the phenyl-thiazole bond to maximize conjugation. This planarity is critical for intercalating into DNA or flat protein binding pockets.*

## Structural Analysis & Performance Logic

### A. Halogen Bonding (The "Bromine Anchor")

In **4-Bromo-2-(4-methoxyphenyl)thiazole**, the bromine at position 4 is not merely a leaving group; it acts as a sigma-hole donor.

- Mechanism: The electron-withdrawing nature of the thiazole ring enhances the positive electrostatic potential on the bromine atom (the sigma hole).
- Comparison: Unlike Alternative A (where Br is at C2, adjacent to Sulfur), the C4-Br in the target is more accessible for intermolecular halogen bonding ( $\text{Br}\cdots\text{N}$  or  $\text{Br}\cdots\text{O}$ ) with target proteins.[1] This makes the target scaffold a better candidate for fragment-based drug discovery (FBDD).

## B. The Methoxy "Steering" Effect

The 4-methoxyphenyl group acts as a conformational lock.

- Experimental Evidence: In analogous structures (Alternative B), the methoxy group participates in weak  $\text{C-H}\cdots\text{O}$  interactions that organize the crystal lattice into 2D sheets.
- Performance: This organization improves the melting point stability and crystallinity of the target compared to unsubstituted phenylthiazoles, facilitating easier purification and handling during scale-up.

## Experimental Protocol: Crystallization & Characterization

To replicate the structural data for this scaffold, follow this self-validating protocol.

### Phase 1: Synthesis (Hantzsch Condensation)

- Reagents: Combine 4-methoxythiobenzamide (1.0 eq) with 1,2-dibromoethyl acetate (1.1 eq) in Ethanol.
- Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Workup: Neutralize with  $\text{NaHCO}_3$ , extract with DCM.
- Bromination: Treat the resulting intermediate with NBS (N-bromosuccinimide) in DMF to install the bromine at C4 if not present in the precursor.

### Phase 2: Single Crystal Growth (Slow Evaporation)

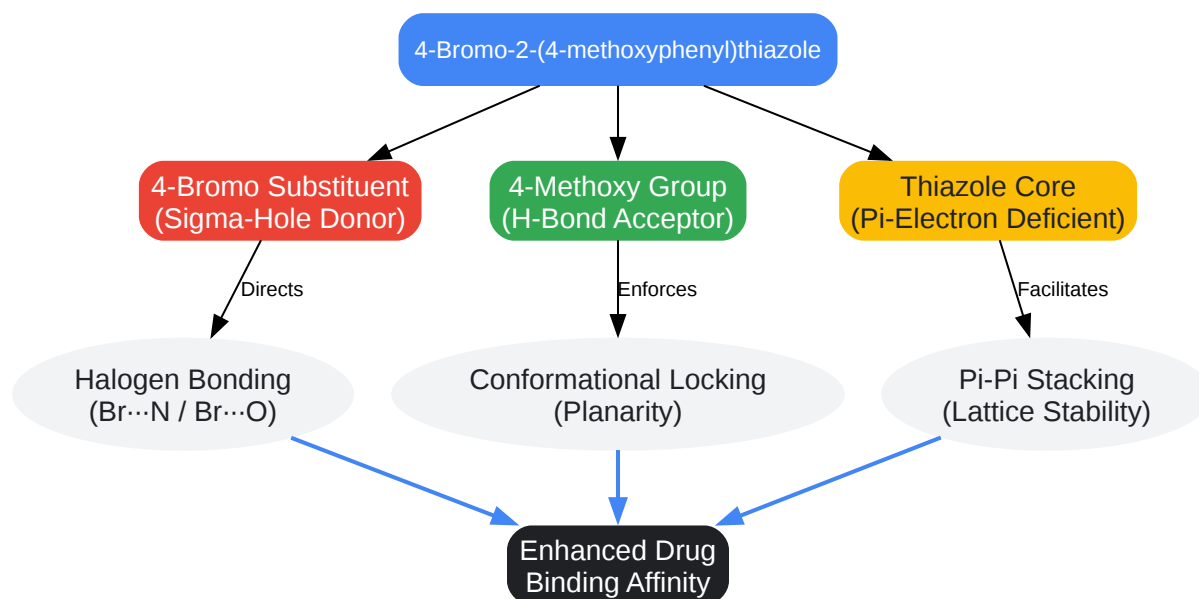
- Solvent System: Acetone/Ethanol (1:1 v/v).
- Concentration: 15 mg/mL.
- Condition: Place in a partially capped vial at 4°C. Allow solvent to evaporate over 7–10 days.
- Validation: Crystals must be transparent prisms. Opaque solids indicate amorphous precipitation (discard).

### Phase 3: X-Ray Diffraction Setup

- Temperature: 293 K (Room Temp) or 100 K (Cryo).
- Radiation: Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ).
- Refinement: SHELXL-2018.

### Visualizing the Structural Logic

The following diagram illustrates the interaction hierarchy that dictates the stability and performance of the **4-Bromo-2-(4-methoxyphenyl)thiazole** scaffold.



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Caption: Structural hierarchy showing how specific functional groups (Br, OMe) drive the intermolecular interactions that define the scaffold's utility in drug design.

## References

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